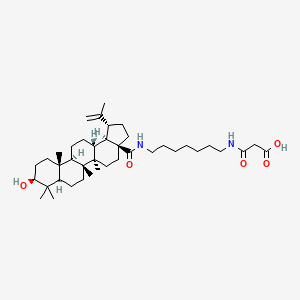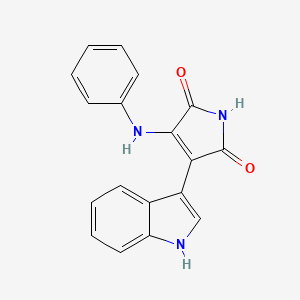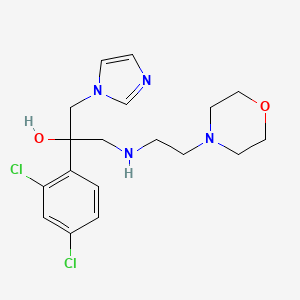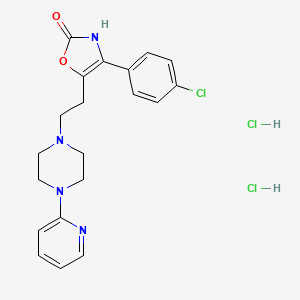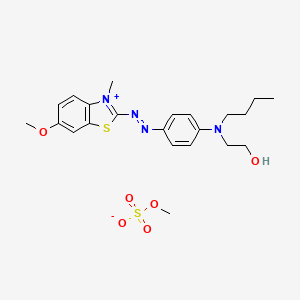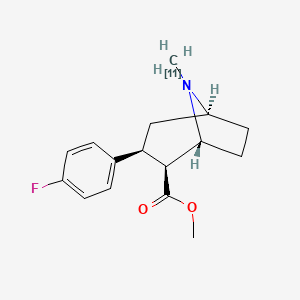
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride is a synthetic organic compound It is characterized by the presence of a benzopyran ring system and a piperazine moiety, both of which are functionalized with methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Functionalization with Methoxy Groups: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Formation of the Piperazine Moiety: Piperazine derivatives can be synthesized through nucleophilic substitution reactions involving appropriate amines and halogenated compounds.
Coupling of the Benzopyran and Piperazine Units: This step may involve condensation or coupling reactions under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent for treating certain diseases or conditions.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-phenylpiperazine
- 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-hydroxyphenyl)piperazine
Uniqueness
The presence of methoxy groups on both the benzopyran and piperazine moieties may confer unique chemical and biological properties to 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride. These properties could include enhanced solubility, stability, or specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
81816-73-1 |
|---|---|
Molekularformel |
C21H28Cl2N2O3 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
1-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-4-(4-methoxyphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C21H26N2O3.2ClH/c1-24-17-5-3-16(4-6-17)22-10-12-23(13-11-22)20-9-14-26-21-8-7-18(25-2)15-19(20)21;;/h3-8,15,20H,9-14H2,1-2H3;2*1H |
InChI-Schlüssel |
GIKQSTCTOIJYPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCOC4=C3C=C(C=C4)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





